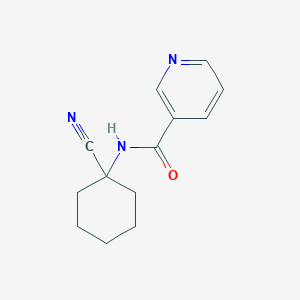
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ is a complex heterocyclic compound. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused with a pyridine ring, and it features functional groups such as an imino group, a morpholinoethyl group, and a cyanide group.
Preparation Methods
The synthesis of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with methanol sodium (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), potentially converting imino groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Scientific Research Applications
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ include:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are also known for their CDK inhibitory activity and are used in cancer research.
Pyrimidino[4,5-d][1,3]oxazines: These compounds are synthesized from similar precursors and have applications in medicinal chemistry.
The uniqueness of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c19-12-13-11-14-17(21-15-3-1-2-4-23(15)18(14)25)24(16(13)20)6-5-22-7-9-26-10-8-22/h1-4,11,20H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARLKQDSBGRZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)
![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)
![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)


![N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)

![3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2708888.png)




